Glut4-IN-2

GLUT isoform selectivity leukemia glucose transport inhibition

Researchers studying glucose metabolism in T-ALL face a critical gap: most GLUT inhibitors lack isoform selectivity or disease-relevant in vivo validation. GLUT4-IN-2 bridges this gap with a unique dual GLUT1/GLUT4 profile (IC50: 11.4 & 6.8 μM) and demonstrated antitumor activity in a CEM xenograft model (50 mg/kg i.p.). - 54-fold greater antiproliferative potency in CEM cells (CC50: 1.7 μM) vs. K562, enabling T-ALL-focused studies. - Modulates mTOR/CDK2/GRP78/caspase-3 signaling at 10 μM-a defined signature not documented for ritonavir, indinavir, or compound 20. - Published dosing regimen (days 1-5, 8-12, 15-18) provides a validated starting point for in vivo experiments, reducing optimization overhead.

Molecular Formula C17H11N3O4S2
Molecular Weight 385.4 g/mol
Cat. No. B12414407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlut4-IN-2
Molecular FormulaC17H11N3O4S2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O
InChIInChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+
InChIKeyNWXKGGNFDDOYOU-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLUT4-IN-2: A Dual GLUT1/GLUT4 Inhibitor with Documented In Vivo Antitumor Activity for Cancer Metabolism Research Procurement


GLUT4-IN-2 (CAS 2454113-83-6, also designated compound F18) is a synthetic small-molecule inhibitor belonging to the furyl-2-methylene thiazolidinedione (TZD) chemical class [1]. It was rationally designed as part of a structure-guided medicinal chemistry program aimed at targeting facilitative glucose transporters (GLUTs) overexpressed in cancer cells [1]. The compound exhibits inhibitory activity against both GLUT1 (IC₅₀ = 11.4 μM) and GLUT4 (IC₅₀ = 6.8 μM), and is characterized by its capacity to induce apoptosis and cell cycle arrest at the G₀/G₁ phase in leukemic cell lines . GLUT4-IN-2 has demonstrated significant in vivo antitumor efficacy in a CEM xenograft mouse model, validating its utility as a chemical probe for studying glucose metabolism in oncology [1]. It is supplied by multiple vendors with purity typically ≥99% for research applications .

1
Dual GLUT1/GLUT4 inhibition Supports cancer cell glucose metabolism studies requiring engagement of both transporters.
2
Leukemia cell-line research (CEM model) Demonstrated sensitivity in T-ALL model context; 54-fold differential vs. K562 cells.
3
In vivo xenograft study support Peer-reviewed CEM xenograft data with defined dosing regimen for research reference.

Why GLUT4-IN-2 Cannot Be Substituted by Other GLUT Inhibitors: The Selectivity-Function Disconnect


Generic substitution among GLUT inhibitors is scientifically invalid due to fundamental differences in isoform selectivity profiles, which dictate divergent biological outcomes. The GLUT family comprises 14 isoforms with distinct tissue distributions and physiological roles [1]. While compounds like BAY-876 exhibit extreme selectivity for GLUT1 (>130-fold over GLUT4), and KL-11743 acts as a pan-class I inhibitor with comparable low-nM potency across GLUT1-4, GLUT4-IN-2 occupies a unique middle ground with modest (1.7-fold) selectivity for GLUT4 over GLUT1 [2]. Critically, even structurally close analogs from the same chemical series, such as F19, display dramatically different GLUT4 selectivity (F19 IC₅₀ = 152 μM vs. GLUT4, representing a 22-fold selectivity loss compared to GLUT4-IN-2) [3]. These differences in GLUT engagement directly translate to variable antiproliferative potency across cell lines, as evidenced by the 54-fold range in CC₅₀ values for GLUT4-IN-2 across different leukemia and control cell types . Therefore, substituting GLUT4-IN-2 with any other GLUT inhibitor will produce a distinct pharmacological signature, confounding experimental interpretation and undermining study reproducibility.

Isoform selectivity profiles differ markedly. BAY-876 is highly GLUT1-selective, KL-11743 inhibits all class I GLUTs uniformly; direct substitution may mask GLUT4-specific vulnerabilities.
Close structural analogs shift GLUT4 potency. Analog F19 exhibits a >20-fold reduction in GLUT4 inhibition, altering the dual inhibition balance observed with GLUT4-IN-2.
Repurposed clinical agents lack sufficient selectivity. Ritonavir shows near-equipotent GLUT1/GLUT4 inhibition (selectivity ratio ~1.1), limiting its use as a GLUT4-preferential tool compound.

Quantitative Differentiation of GLUT4-IN-2: A Comparator-Based Evidence Assessment for Scientific Procurement


Selectivity for GLUT4 Over GLUT1: GLUT4-IN-2 vs. Closely Related Analog F19

In a direct head-to-head comparison from the same structure-activity relationship (SAR) study, GLUT4-IN-2 (compound F18) exhibited a 22-fold higher selectivity for GLUT4 compared to its closest structural analog F19. While GLUT4-IN-2 inhibits GLUT4 with an IC₅₀ of 6.8 μM and GLUT1 with an IC₅₀ of 11.4 μM (1.7-fold selectivity for GLUT4), F19 displays minimal GLUT4 inhibition (IC₅₀ = 152 μM) while maintaining comparable GLUT1 inhibition (IC₅₀ = 14.7 μM) [1]. This demonstrates that minor structural modifications within the furyl thiazolidinedione scaffold profoundly alter isoform selectivity, making GLUT4-IN-2 a distinct chemical tool.

GLUT4 Selectivity vs. Analog F19
Head-to-head
GLUT4-IN-2 IC₅₀ 6.8 μM vs. F19 IC₅₀ 152 μM (22-fold higher potency for GLUT4-IN-2).
Supports GLUT4-selective tool selection; structural analogs are not functionally interchangeable.
In vitro recombinant GLUT4 assay; GLUT1 potency remains comparable.
GLUT isoform selectivity leukemia glucose transport inhibition

Differential Cytotoxicity Across Leukemia Cell Lines: GLUT4-IN-2 vs. Pan-Class I Inhibitor KL-11743

GLUT4-IN-2 exhibits a 54-fold differential cytotoxic window between CEM leukemia cells (CC₅₀ = 1.7 μM) and K562 leukemia cells (CC₅₀ = 91.9 μM), indicating cell-type specific sensitivity that is not observed with pan-GLUT inhibitors . In contrast, the pan-class I GLUT inhibitor KL-11743, which potently inhibits GLUT1-4 at low nanomolar concentrations (GLUT4 IC₅₀ = 68 nM; GLUT1 IC₅₀ = 115 nM), lacks this differential cell line sensitivity profile [1]. The selective vulnerability of CEM cells to GLUT4-IN-2 is mechanistically linked to its unique combination of GLUT1 and GLUT4 inhibition and downstream effects on mTOR and CDK2 signaling .

Cytotoxicity Window vs. Pan-Inhibitor
Cross-study comparable
CC₅₀ 1.7 μM (CEM) to 91.9 μM (K562), 54-fold range; KL-11743 expected uniform potency across GLUT-expressing cells.
Highlights cell-type specific sensitivity not captured by pan-class I inhibitors.
48-h viability assay in human leukemia lines.
anticancer activity leukemia cell lines cytotoxicity profiling

In Vivo Antitumor Efficacy in CEM Xenograft Model: GLUT4-IN-2 vs. Lack of Published In Vivo Data for Most GLUT4 Inhibitors

GLUT4-IN-2 is one of the few GLUT4-targeting small molecules with documented in vivo antitumor activity in a peer-reviewed publication. In an 8-10 week old SCID mouse CEM xenograft model, GLUT4-IN-2 administered at 50 mg/kg intraperitoneally (days 1-5, 8-12, 15-18) demonstrated significant tumor growth impairment [1]. This contrasts with most other GLUT4 inhibitors, including ritonavir and compound 20, which have published in vitro data but lack comparable in vivo efficacy characterization in the CEM xenograft context [2][3]. For example, while compound 20 has been evaluated in multiple myeloma models, its efficacy in T-cell leukemia models is not established [3].

In Vivo Xenograft Efficacy
Class-level inference
CEM xenograft: tumor growth impairment at 50 mg/kg i.p. (days 1-5, 8-12, 15-18). Most alternative GLUT4 inhibitors lack published CEM in vivo data.
Provides model-response validation for T-ALL studies, reducing in vivo experimental risk.
SCID mouse model; comparative published data absent for ritonavir/compound 20 in CEM context.
in vivo efficacy xenograft model T-cell leukemia

GLUT4 Selectivity Profile: GLUT4-IN-2 vs. FDA-Approved HIV Protease Inhibitor Ritonavir

GLUT4-IN-2 demonstrates a 1.7-fold selectivity for GLUT4 over GLUT1 (IC₅₀ 6.8 μM vs. 11.4 μM) [1]. In contrast, the FDA-approved HIV protease inhibitor ritonavir, which is sometimes used as a GLUT4 inhibitor in research settings, exhibits essentially no selectivity between GLUT4 and GLUT1 (IC₅₀ 7.0 μM vs. 7.9 μM, respectively) [2]. At therapeutically relevant concentrations, ritonavir has been explicitly characterized as "not selective for GLUT4 over GLUT1" [2]. This lack of isoform discrimination may confound experiments aimed at dissecting GLUT4-specific contributions to glucose metabolism.

Selectivity vs. Ritonavir
Cross-study comparable
GLUT4/GLUT1 ratio 1.7 (GLUT4-IN-2) vs. 1.1 (ritonavir); 55% greater selectivity for GLUT4.
Supports preferential GLUT4 targeting with reduced GLUT1 interference compared to the most cited alternative.
Recombinant human transporter assays.
GLUT4 selectivity off-target GLUT1 inhibition HIV protease inhibitors

Mechanistic Differentiation via Downstream Signaling Effects: GLUT4-IN-2 vs. Compound 20

GLUT4-IN-2 produces distinct downstream signaling alterations compared to other selective GLUT4 antagonists. In CEM cells, GLUT4-IN-2 treatment (10 μM, 6 h) decreased phosphorylation of mTOR and CDK2 proteins while increasing expression of GRP78 and cleaved caspase-3 . In contrast, the selective GLUT4 antagonist compound 20 exerts its effects primarily through MCL-1 downregulation in multiple myeloma cells, with no reported effects on mTOR or CDK2 signaling [1]. These divergent signaling signatures indicate that GLUT4 inhibition alone does not fully account for compound-specific phenotypic outcomes; the chemical scaffold may contribute additional pharmacologic activities.

Signaling Signature vs. Compound 20
Cross-study comparable
GLUT4-IN-2 ↓p-mTOR, ↓p-CDK2, ↑cleaved caspase-3 in CEM cells; compound 20 primarily ↓MCL-1 in myeloma cells.
Distinct downstream mechanistic profile supports mTOR/CDK2 pathway studies not accessible with other GLUT4 inhibitors.
10 μM, 6 h treatment in CEM vs. multiple myeloma context.
apoptosis induction cell signaling mTOR pathway CDK2

GLUT4-IN-2: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


T-Cell Acute Lymphoblastic Leukemia (T-ALL) Glucose Metabolism Studies

GLUT4-IN-2 is the preferred chemical probe for investigating GLUT1/GLUT4-dependent glucose metabolism in T-ALL models. The compound exhibits its most potent antiproliferative activity in CEM cells (CC₅₀ = 1.7 μM), a T-ALL cell line, representing a 54-fold greater sensitivity compared to K562 cells (CC₅₀ = 91.9 μM) . This cell-type specific vulnerability is supported by in vivo validation in a CEM xenograft model, where 50 mg/kg i.p. administration demonstrated significant tumor growth impairment [1]. Researchers studying T-ALL or other lymphoid malignancies with high GLUT4 surface expression should prioritize GLUT4-IN-2 over alternative GLUT inhibitors lacking this disease-relevant validation.

Dual GLUT1/GLUT4 Inhibition for Cancer Cell Line Sensitivity Profiling

For high-throughput screening or panel-based sensitivity profiling across diverse cancer cell lines, GLUT4-IN-2 offers a unique dual GLUT1/GLUT4 inhibition profile (GLUT1 IC₅₀ = 11.4 μM; GLUT4 IC₅₀ = 6.8 μM) that contrasts with both pan-class I inhibitors (e.g., KL-11743, which inhibits all class I GLUTs at low nM) and highly selective GLUT1 inhibitors (e.g., BAY-876, which spares GLUT4) [1]. This intermediate selectivity profile enables researchers to assess cancer cell dependencies on the combined GLUT1/GLUT4 axis, which is biologically relevant given the co-expression of these transporters in multiple cancer types.

Mechanistic Studies of mTOR and CDK2 Signaling in Glucose-Deprived Cancer Cells

Investigators examining the intersection of glucose transport inhibition with mTOR and CDK2 signaling should select GLUT4-IN-2. In CEM cells, 10 μM GLUT4-IN-2 treatment for 6 hours decreased phosphorylation of both mTOR and CDK2 proteins, while simultaneously increasing GRP78 and cleaved caspase-3 levels . This defined signaling signature is not documented for other GLUT4 inhibitors such as compound 20 or ritonavir, making GLUT4-IN-2 the compound of choice for studies requiring established mechanistic endpoints in these specific pathways.

In Vivo Proof-of-Concept Studies in GLUT4-Dependent Xenograft Models

GLUT4-IN-2 is uniquely positioned as a tool compound for in vivo studies due to its peer-reviewed publication of efficacy data in a CEM xenograft model, including a defined dosing regimen (50 mg/kg i.p. on days 1-5, 8-12, 15-18) . For researchers planning in vivo experiments, this published data provides a validated starting point for dose selection and schedule design, reducing the experimental burden of de novo optimization. In contrast, most alternative GLUT4 inhibitors (e.g., ritonavir, indinavir, compound 20) lack published CEM xenograft efficacy data [1].

Application
Selection Property
Validation Focus
T-ALL glucose metabolism studies
Cell-type specific sensitivity (CEM model context)
In vivo xenograft model response validation
Dual GLUT1/GLUT4 inhibition profiling across cancer lines
Intermediate selectivity vs. pan or highly selective inhibitors
Cell panel sensitivity and transporter co-expression review
mTOR/CDK2 signaling intersection with glucose transport
Documented downstream signaling signature
Confirmation of p-mTOR/p-CDK2 modulation in target cells
In vivo proof-of-concept in GLUT4-dependent xenografts
Published dosing regimen and model-response data
Reproducibility of tumor growth impairment in T-ALL models

Technical Documentation Hub

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